molecular formula C7H10N4O B2996192 3-Hydrazinylbenzohydrazide CAS No. 379254-47-4

3-Hydrazinylbenzohydrazide

Cat. No.: B2996192
CAS No.: 379254-47-4
M. Wt: 166.184
InChI Key: RRRMGVNSJNONJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazinylbenzohydrazide is an organic compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol. It is a derivative of benzohydrazide and contains a hydrazine group attached to the benzene ring

Scientific Research Applications

3-Hydrazinylbenzohydrazide has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in the study of enzyme inhibition and as a potential inhibitor for specific biological targets.

  • Industry: this compound can be used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Safety precautions for handling 3-Hydrazinylbenzohydrazide include keeping the substance away from heat/sparks/open flames/hot surfaces, handling under inert gas, protecting from moisture, and using personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydrazinylbenzohydrazide can be synthesized through several methods, including the reaction of benzoyl chloride with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinylbenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydrazine group, which can act as a nucleophile or a reducing agent.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can react with this compound under suitable conditions to form substituted derivatives.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further purified and characterized using analytical techniques.

Comparison with Similar Compounds

  • Hydrazine hydrate

  • Phenylhydrazine

  • Benzohydrazide

  • 4-Hydrazinylbenzohydrazide

Properties

IUPAC Name

3-hydrazinylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-10-6-3-1-2-5(4-6)7(12)11-9/h1-4,10H,8-9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRMGVNSJNONJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.